3-(diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine
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Overview
Description
3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine is a heterocyclic compound that contains a triazole ring substituted with a diphenylmethylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine typically involves the reaction of 1,2,4-triazole derivatives with diphenylmethylthiol. One common method includes the nucleophilic substitution reaction where the triazole ring is functionalized with a diphenylmethylthio group under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the diphenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 3-(diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Diphenylmethylthio derivatives: Compounds with the diphenylmethylthio group attached to different heterocyclic rings.
Uniqueness
3-(Diphenylmethylthio)-1H-1,2,4-triazole-5-ylamine is unique due to the combination of the triazole ring and the diphenylmethylthio group, which imparts specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H14N4S |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-benzhydrylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C15H14N4S/c16-14-17-15(19-18-14)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19) |
InChI Key |
GJPYPJDXPJDGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NNC(=N3)N |
Origin of Product |
United States |
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